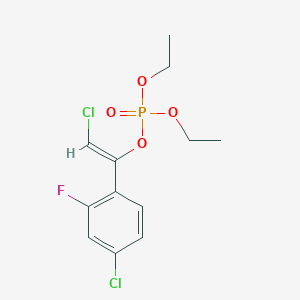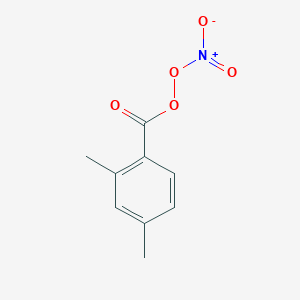
(2,4-Dimethylphenyl)(nitroperoxy)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dimethylphenyl)(nitroperoxy)methanone is an organic compound characterized by the presence of a dimethylphenyl group attached to a nitroperoxy methanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylphenyl)(nitroperoxy)methanone typically involves the nitration of 2,4-dimethylphenylmethanone followed by the introduction of a peroxy group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent peroxidation step involves the reaction of the nitro compound with hydrogen peroxide in the presence of a suitable catalyst, such as acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is essential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Dimethylphenyl)(nitroperoxy)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex nitro and peroxy derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation can be carried out using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitro and peroxy derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
(2,4-Dimethylphenyl)(nitroperoxy)methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,4-Dimethylphenyl)(nitroperoxy)methanone involves its interaction with molecular targets through its nitro and peroxy groups. These functional groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in biological systems. The compound’s effects are mediated through pathways involving oxidative damage to cellular components, such as lipids, proteins, and DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,4-Dimethylphenyl)methanone: Lacks the nitroperoxy group, making it less reactive in redox reactions.
(2,4-Dimethylphenyl)(nitro)methanone: Contains a nitro group but lacks the peroxy group, resulting in different chemical reactivity.
(2,4-Dimethylphenyl)(peroxy)methanone: Contains a peroxy group but lacks the nitro group, leading to different biological and chemical properties.
Uniqueness
(2,4-Dimethylphenyl)(nitroperoxy)methanone is unique due to the presence of both nitro and peroxy groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and scientific research.
Eigenschaften
CAS-Nummer |
62821-01-6 |
|---|---|
Molekularformel |
C9H9NO5 |
Molekulargewicht |
211.17 g/mol |
IUPAC-Name |
nitro 2,4-dimethylbenzenecarboperoxoate |
InChI |
InChI=1S/C9H9NO5/c1-6-3-4-8(7(2)5-6)9(11)14-15-10(12)13/h3-5H,1-2H3 |
InChI-Schlüssel |
DMXLDFKCAQABJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C(=O)OO[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


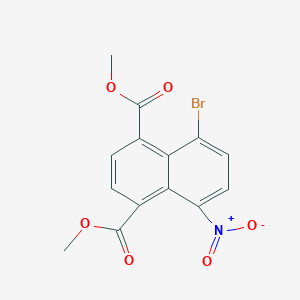
![3-[(2,2,2-Trichloroethoxy)methoxy]prop-1-yne](/img/structure/B14510629.png)

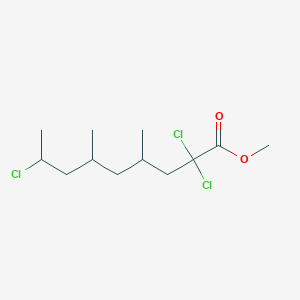
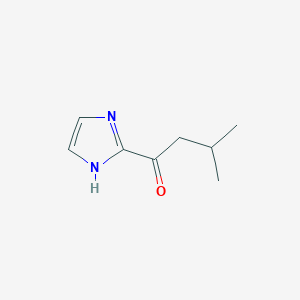
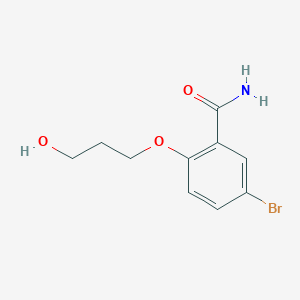
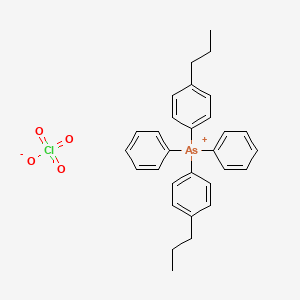

![[Methylenedi(1,3-dithiane-2,2-diyl)]dimethanol](/img/structure/B14510691.png)
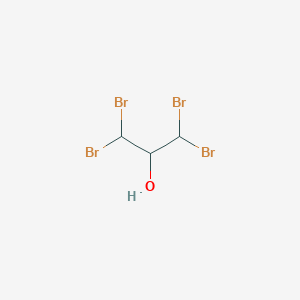
![(3aR,6aS)-2-(4-Methylphenyl)tetrahydro-2H-thieno[3,4-d][1,3,2]dioxaborole](/img/structure/B14510703.png)
![Ethyl 2-{[(thiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14510704.png)

